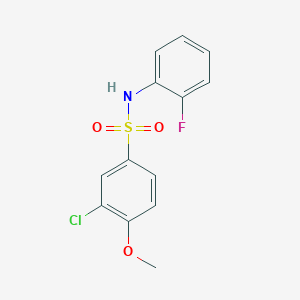

3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves reactions that introduce the sulfonamide group into the molecule. Specific methods for synthesizing 3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide are not detailed in the available literature. However, analogous compounds, such as N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, are typically synthesized through reactions involving chlorosulfonation, nitration, and subsequent modifications to introduce the desired functional groups (Rodrigues et al., 2015).

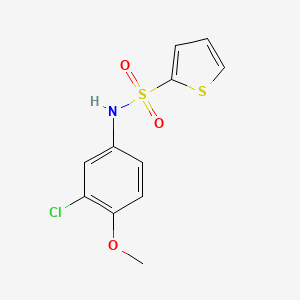

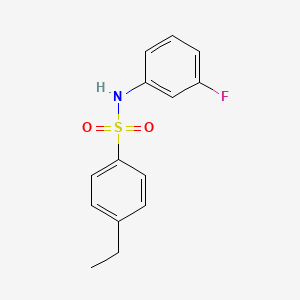

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives plays a crucial role in their chemical behavior and interactions. Crystallographic studies of similar compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, have shown that these molecules can form supramolecular architectures through intermolecular interactions, including C—H⋯π and C—H⋯O hydrogen bonds (Rodrigues et al., 2015).

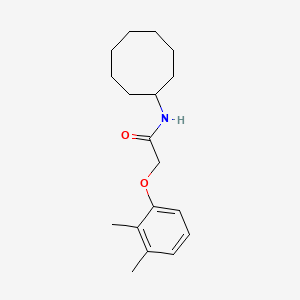

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, depending on their structural features. The presence of electron-donating and electron-withdrawing groups within the molecule, such as the methoxy and chloro groups, respectively, can influence its reactivity. For instance, N-chloro-N-methoxybenzenesulfonamide serves as a chlorinating reagent, highlighting the reactivity of sulfonamide derivatives in halogenation reactions (Pu et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The formation of hydrogen bonds and other intermolecular interactions can affect these properties, as seen in the crystal structures of related compounds. These interactions can lead to the formation of two-dimensional or three-dimensional supramolecular architectures, which can be analyzed through crystallographic studies (Rodrigues et al., 2015).

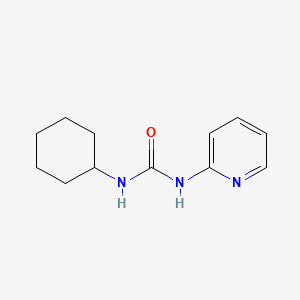

Mechanism of Action

Target of Action

It’s known that sulfonamides generally target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, in general, are structural analogs of para-aminobenzoic acid (PABA) and inhibit the synthesis of dihydrofolic acid by competing with PABA for the active site of the enzyme dihydropteroate synthase .

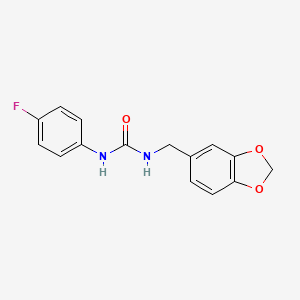

Biochemical Pathways

The compound likely affects the folic acid synthesis pathway, given its sulfonamide group . By inhibiting dihydropteroate synthase, it prevents the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound would lead to a decrease in bacterial DNA synthesis, thereby inhibiting bacterial growth .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of the compound .

properties

IUPAC Name |

3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO3S/c1-19-13-7-6-9(8-10(13)14)20(17,18)16-12-5-3-2-4-11(12)15/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJLVTSOFRERFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)

![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)

![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)

![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)